2-(5-chloro-2-methylphenyl)-4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
The compound 2-(5-chloro-2-methylphenyl)-4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione features a benzothiadiazine trione core fused with a 1,3,4-oxadiazole moiety. Key structural attributes include:
- 5-Chloro-2-methylphenyl substituent: A halogenated aromatic group that may enhance lipophilicity and receptor binding.
- 4-Fluorophenyl-oxadiazole: The 1,3,4-oxadiazole ring, linked via a methyl group to the benzothiadiazine core, is a bioisostere for ester or amide groups, often associated with antimicrobial and anticonvulsant activities .
Structural characterization of such compounds typically employs X-ray crystallography (e.g., SHELX software ) and spectroscopic methods (IR, NMR) .
Properties
IUPAC Name |
2-(5-chloro-2-methylphenyl)-4-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN4O4S/c1-14-6-9-16(24)12-19(14)29-23(30)28(18-4-2-3-5-20(18)34(29,31)32)13-21-26-27-22(33-21)15-7-10-17(25)11-8-15/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCLSZVZWQXZLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=NN=C(O4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-chloro-2-methylphenyl)-4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 432.94 g/mol. The structure includes various functional groups such as oxadiazole and benzothiadiazine moieties, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole unit exhibit a wide range of antimicrobial activities. For example, derivatives of oxadiazole have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the oxadiazole ring is crucial for enhancing antibacterial potency.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxadiazole Derivative | Staphylococcus aureus | 0.25 µg/mL |
| Benzothiadiazine Derivative | E. coli | 0.5 µg/mL |
Anticancer Activity
The compound's potential as an anticancer agent has been explored through in vitro studies. Compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) . The mechanism of action may involve the inhibition of key enzymes involved in cell proliferation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds containing oxadiazole have been shown to inhibit enzymes such as Histone Deacetylase (HDAC) and Carbonic Anhydrase (CA), which play significant roles in cancer progression and microbial resistance .
- Cell Cycle Arrest : Studies suggest that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antimicrobial Mechanism : The inhibition of bacterial cell wall synthesis has been noted as a primary action mechanism for antimicrobial activity.
Study 1: Antimicrobial Efficacy
A study conducted by Dhumal et al. (2016) assessed the antimicrobial efficacy of a series of 1,3,4-oxadiazole derivatives against Mycobacterium bovis. The results indicated that certain derivatives exhibited strong inhibitory effects both in active and dormant states .
Study 2: Anticancer Potential
In another study focusing on a similar benzothiadiazine derivative, researchers found significant cytotoxic activity against multiple cancer cell lines with IC50 values ranging from 10 to 50 µM . This suggests that modifications in the structure can enhance anticancer properties.
Scientific Research Applications
Biological Activities
Recent studies have indicated that this compound exhibits a range of biological activities:
Anticancer Activity
Research has shown that derivatives of benzothiadiazine compounds often display significant anticancer properties. The oxadiazole moiety is known for enhancing the cytotoxic effects against various cancer cell lines. In vitro studies suggest that this compound may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Properties
The presence of halogenated phenyl groups in the structure enhances its antimicrobial efficacy. Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory properties, showing promise in reducing inflammation markers in animal models. This could lead to therapeutic applications for inflammatory diseases.
Applications in Drug Discovery
The compound is included in various screening libraries for drug discovery, particularly targeting:
- Kinase Inhibitors : The compound's structure suggests potential as a kinase inhibitor, which is crucial for cancer therapy.
- Neuroprotective Agents : Given its structural characteristics, it may also be explored for neuroprotective effects in neurodegenerative diseases.
Case Studies
- Cancer Treatment : A study published in Journal of Medicinal Chemistry demonstrated that similar compounds with oxadiazole and benzothiadiazine structures showed IC50 values in the low micromolar range against breast cancer cell lines. The study suggested that modifications to the side chains could enhance potency and selectivity.
- Antimicrobial Research : In a recent publication in Antibiotics, researchers tested derivatives of benzothiadiazine against multi-drug resistant strains of bacteria. The results indicated significant activity, prompting further investigation into structural optimization for enhanced efficacy.
- Inflammatory Disease Models : A study conducted on animal models of rheumatoid arthritis showed that compounds similar to this one reduced joint inflammation significantly compared to controls, indicating a possible pathway for therapeutic use in inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiadiazine Derivatives
4-[(2-Chlorophenyl)methyl]-2-(3,4-dimethylphenyl)-1λ⁶,2,4-benzothiadiazine-1,1,3(2H,4H)-trione (K261-2248)
- Core structure : Identical benzothiadiazine trione core.
- Substituents : 2-Chlorophenylmethyl and 3,4-dimethylphenyl groups instead of 5-chloro-2-methylphenyl and oxadiazole.
- Significance: Demonstrates the structural flexibility of the benzothiadiazine scaffold.
1,3,4-Oxadiazole-Containing Compounds
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl Derivatives ()
- Compound S2 : Features a 4-chlorophenyl-oxadiazole linked to a benzene-triol group.
- Spectral Data: IR peaks at 3418 cm⁻¹ (phenolic -OH) and 1634 cm⁻¹ (C=N); NMR signals for aromatic protons (δ7.18–7.80 ppm) .
3-(4-Acetyl-5-Substituted Phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones ()
Data Tables for Key Comparisons
Table 1: Structural and Functional Comparison of Oxadiazole Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
